molecular formula C13H18BClO2S B577753 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-24-3

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B577753
CAS RN: 1256360-24-3
M. Wt: 284.605
InChI Key: NMKTYEZBMMWCFQ-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, although it is not well developed for all types of esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation, a process that involves the removal of a boron group . This process is often paired with a Matteson homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

  • Inhibitory Activity Against Serine Proteases : The synthesis of related compounds to "2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" has been explored, with studies demonstrating their inhibitory activity against serine proteases like thrombin. These compounds were studied in both solid state and solution, showing specific coordination characteristics (Spencer et al., 2002).

  • Polymer Synthesis Applications : This compound has applications in polymer chemistry, particularly in the synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization. This process results in polymers with a narrow molecular weight distribution and high regioregularity, useful in material science and electronics (Yokozawa et al., 2011).

  • Crystal Structure and DFT Study : The crystal structure and density functional theory (DFT) studies of similar compounds highlight their potential in materials science and molecular design. The research includes molecular electrostatic potential and frontier molecular orbitals analysis, offering insights into their physicochemical properties (Huang et al., 2021).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel derivatives of "this compound", including studies on their molecular structure and potential applications in various fields such as pharmaceuticals and materials science (Coombs et al., 2006).

  • Detection of H2O2 in Living Cells : A derivative of "this compound" has been used to design a compound with sensitivity to hydrogen peroxide (H2O2), enabling its detection in living cells. This has implications for biological and medical research (Nie et al., 2020).

  • Applications in LCD Technology and Neurodegenerative Diseases : Derivatives of this compound have been synthesized for potential application in LCD technology and as intermediates for drug development targeting neurodegenerative diseases (Das et al., 2015).

  • Electrochemical Properties and Reactions : The electrochemical properties and reactions of sulfur-containing organoboron compounds related to "this compound" have been studied, revealing insights into their oxidation potential and reaction mechanisms (Tanigawa et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Chloro-5-methylthiophenylboronic acid, pinacol ester, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds in organic synthesis . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .

properties

IUPAC Name

2-(3-chloro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKTYEZBMMWCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682342
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-24-3
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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